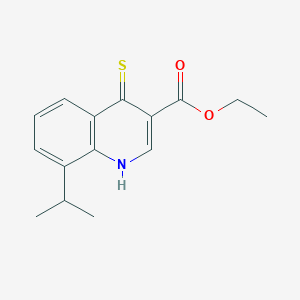

![molecular formula C15H15N3O2 B11850361 Benzyl 2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate CAS No. 1440526-55-5](/img/structure/B11850361.png)

Benzyl 2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate

Vue d'ensemble

Description

Le 2-méthyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate de benzyle est un composé hétérocyclique qui présente un noyau pyrrolo[3,4-d]pyrimidine. Ce composé est d'un intérêt significatif en chimie médicinale en raison de ses activités biologiques potentielles, en particulier en tant qu'inhibiteur de kinase.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 2-méthyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate de benzyle implique généralement des réactions organiques en plusieurs étapesLes conditions de réaction impliquent souvent l'utilisation de bases fortes et de solvants tels que le diméthylformamide ou le diméthylsulfoxyde .

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé ne sont pas largement documentées, mais elles impliqueraient probablement des voies de synthèse similaires avec une optimisation pour la production à grande échelle. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu et de synthèse automatisée pour améliorer le rendement et l'efficacité .

Analyse Des Réactions Chimiques

Types de réactions

Le 2-méthyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate de benzyle peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut introduire des groupes fonctionnels contenant de l'oxygène.

Réduction : Cette réaction peut éliminer des groupes fonctionnels contenant de l'oxygène ou réduire des doubles liaisons.

Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et des nucléophiles pour les réactions de substitution .

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire un dérivé d'acide carboxylique, tandis que la réduction peut produire un alcool .

Applications de la recherche scientifique

Le 2-méthyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate de benzyle a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme élément constitutif pour synthétiser des molécules plus complexes.

Biologie : Étudié pour son potentiel en tant qu'inhibiteur de kinase, ce qui pourrait être utile dans la recherche sur le cancer.

Médecine : Investigé pour ses effets thérapeutiques potentiels, en particulier dans le ciblage d'enzymes spécifiques impliquées dans les voies de la maladie.

Mécanisme d'action

Le mécanisme d'action du 2-méthyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate de benzyle implique son interaction avec des cibles moléculaires spécifiques, telles que les kinases. En inhibant ces enzymes, le composé peut interférer avec les voies de signalisation cellulaire, ce qui pourrait conduire à l'inhibition de la croissance des cellules cancéreuses .

Applications De Recherche Scientifique

Benzyl 2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential as a kinase inhibitor, which could be useful in cancer research.

Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes involved in disease pathways.

Mécanisme D'action

The mechanism of action of Benzyl 2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with cell signaling pathways, potentially leading to the inhibition of cancer cell growth .

Comparaison Avec Des Composés Similaires

Composés similaires

Pyrazolo[3,4-d]pyrimidine : Un autre composé hétérocyclique avec des activités biologiques similaires.

Pyrrolo[2,3-d]pyrimidine : Partage une structure de base similaire mais diffère dans la position des atomes d'azote.

Unicité

Le 2-méthyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate de benzyle est unique en raison de son motif de substitution spécifique, qui peut influencer son activité biologique et sa sélectivité en tant qu'inhibiteur de kinase .

Propriétés

IUPAC Name |

benzyl 2-methyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-11-16-7-13-8-18(9-14(13)17-11)15(19)20-10-12-5-3-2-4-6-12/h2-7H,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSFPWRDYSXMTOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C2CN(CC2=N1)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301124561 | |

| Record name | 6H-Pyrrolo[3,4-d]pyrimidine-6-carboxylic acid, 5,7-dihydro-2-methyl-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301124561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1440526-55-5 | |

| Record name | 6H-Pyrrolo[3,4-d]pyrimidine-6-carboxylic acid, 5,7-dihydro-2-methyl-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1440526-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6H-Pyrrolo[3,4-d]pyrimidine-6-carboxylic acid, 5,7-dihydro-2-methyl-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301124561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

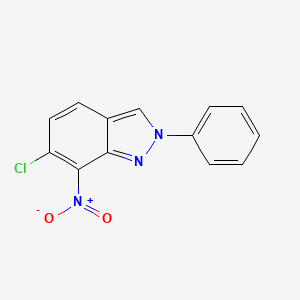

![9H-Indeno[2,1-c]pyridin-9-one, 3-methyl-1-phenyl-](/img/structure/B11850285.png)

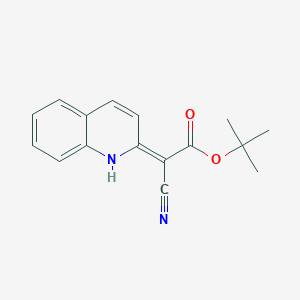

![7-Chloro-5-(4-fluorophenyl)thiazolo[4,5-d]pyrimidine](/img/structure/B11850294.png)

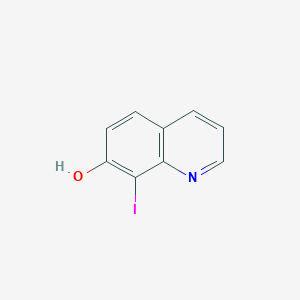

![4,9-Dimethyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B11850299.png)

![3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11850317.png)

![Ethyl 2-(7-chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate](/img/structure/B11850341.png)